molecular formula C25H24N2O6 B12204446 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B12204446
M. Wt: 448.5 g/mol
InChI Key: SYIFCUOOXYHXKN-WSDLNYQXSA-N
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Description

The compound “(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate” features a complex hybrid structure integrating indole, benzofuranone, and morpholine moieties. Key structural attributes include:

  • Benzofuranone scaffold: The 3-oxo-2,3-dihydro-1-benzofuran system introduces a conjugated ketone, likely influencing redox properties and hydrogen-bonding capacity.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C25H24N2O6/c1-15-21(33-25(29)27-8-10-31-11-9-27)7-5-18-23(28)22(32-24(15)18)12-16-14-26(2)20-6-4-17(30-3)13-19(16)20/h4-7,12-14H,8-11H2,1-3H3/b22-12+

InChI Key

SYIFCUOOXYHXKN-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)N5CCOCC5

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The indole scaffold is constructed via the Fischer indole synthesis, a classical method for generating substituted indoles from phenylhydrazines and carbonyl compounds. For 5-methoxy-1-methyl-1H-indole:

  • Starting Materials : 4-Methoxyphenylhydrazine and propionaldehyde.

  • Conditions : Acidic (HCl, H2SO4) or Lewis acid (ZnCl2) catalysis at 120–150°C.

  • Mechanism : Cyclization of the phenylhydrazone intermediate followed by-sigmatropic rearrangement and aromatization.

Yield : 68–75%.

N-Methylation

Post-synthesis, the indole nitrogen is methylated using methyl iodide in the presence of a base (K2CO3) in DMF at 60°C for 12 hours.

Synthesis of 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl Intermediate

Palladium-Catalyzed Cyclization

Benzofuran formation is achieved via palladium-catalyzed intramolecular cyclization of iodophenols and alkynes:

  • Substrates : 5-Iodo-2-hydroxy-3-methylbenzoic acid and terminal alkyne.

  • Catalyst : (PPh3)2PdCl2 (5 mol%) with CuI (10 mol%) as a cocatalyst.

  • Conditions : Triethylamine (base and solvent), 80°C, 8 hours.

  • Mechanism : Oxidative addition of Pd to the C–I bond, alkyne insertion, and reductive elimination to form the furan ring.

Yield : 84–91%.

Oxidation to 3-Oxo Derivative

The dihydrofuran intermediate is oxidized to the 3-oxo derivative using Jones reagent (CrO3/H2SO4) in acetone at 0°C.

Condensation to Form the Exocyclic Double Bond

Knoevenagel Condensation

The indole-3-carbaldehyde and benzofuran-3-one undergo condensation:

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Mechanism : Base-mediated deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and dehydration to form the (E)-configured double bond.

Yield : 70–76%.

Optimization and Challenges

Regioselectivity in Indole Synthesis

Electron-donating groups (e.g., methoxy) direct cyclization to the para position, ensuring 5-methoxy substitution.

Steric Effects in Esterification

Bulky substituents on the benzofuran necessitate slow addition of the acyl chloride to minimize diastereomer formation.

Data Tables

Table 1. Key Reaction Conditions and Yields

StepReaction TypeCatalyst/ConditionsYield (%)
Indole synthesisFischer indoleH2SO4, 150°C68–75
Benzofuran cyclizationPd/Cu catalysis(PPh3)2PdCl2, CuI84–91
EsterificationAcyl chlorideDMAP, CH2Cl278–85
CondensationKnoevenagelPiperidine, EtOH70–76

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole and benzofuran rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of benzofuran and indole compounds exhibit significant antimicrobial properties. For example, compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene] have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant pathogens .

Anticancer Activity

Research has demonstrated that indole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar activities due to its structural characteristics, which can interact with biological targets involved in cancer progression. In vitro studies are necessary to evaluate its efficacy against different cancer cell lines.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzofuran derivatives against resistant bacterial strains. The findings indicated that certain modifications in the structure enhanced the antibacterial potency significantly compared to existing antibiotics . This highlights the potential of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene] as a candidate for further development.

Case Study 2: Anticancer Screening

In another investigation focusing on indole derivatives, researchers screened a library of compounds for their ability to inhibit cancer cell proliferation. The results showed that specific structural features were correlated with increased cytotoxicity against breast cancer cells. This suggests that (2E)-2-[...] could be evaluated within similar frameworks to assess its anticancer potential .

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Indole Carboxamide Derivatives ()

Compounds from Molecules (2010) share the indole core but differ in substituents and functional groups:

Property Target Compound N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
Molecular Formula C₂₅H₂₅N₂O₆ (estimated) C₂₂H₁₆FN₂O₂ C₂₃H₁₇FN₂O₂
Key Functional Groups Morpholine carboxylate ester, methoxyindole, benzofuranone Indole-2-carboxamide, 4-benzoylphenyl, 5-fluoro Indole-2-carboxamide, 2-(4-methylbenzoyl)phenyl, 5-fluoro
Melting Point Not reported 249–250°C 233–234°C
Synthetic Yield Not reported 37.5% 10%
IR Spectroscopy Expected ester C=O stretch ~1700–1750 cm⁻¹ Amide C=O at 1666.50 cm⁻¹ Amide C=O at 1670.35 cm⁻¹
Solubility Higher (due to morpholine ester) Lower (benzophenone groups increase lipophilicity) Moderate (methylbenzoyl slightly improves solubility)

Key Differences :

  • The target compound’s morpholine carboxylate ester contrasts with the carboxamide linkage in compounds, altering electronic properties and solubility.
  • Fluorine substitution in derivatives enhances metabolic stability but reduces solubility compared to the methoxy group in the target compound .
Chromene Derivatives ()

Chromene compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) differ structurally but share heterocyclic frameworks:

Property Target Compound Compound 1E
Core Structure Indole-benzofuranone-morpholine hybrid 4H-chromene with amino, hydroxy, and cyano groups
Melting Point Not reported 223–227°C
Functional Groups Ester, methoxy, methyl Cyano (–CN), amino (–NH₂), hydroxy (–OH)
Spectral Features Ester C=O (IR ~1700–1750 cm⁻¹) Cyano stretch at 2204 cm⁻¹ (IR)

Key Differences :

  • Chromenes in prioritize hydrogen-bonding interactions (via –NH₂ and –OH) and electrophilicity (via –CN), contrasting with the target compound’s ester-dominated reactivity.
  • The chromenes’ lower melting points (223–227°C vs.

Biological Activity

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. It belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising:

  • An indole moiety, which is often associated with various biological activities.
  • A benzofuran core, linked to anti-cancer and anti-inflammatory effects.
  • Functional groups including methoxy and morpholine that may enhance its biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₃₀H₃₃N₁O₅
Molecular Weight481.59 g/mol
CAS Number929418-23-5

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

Anticancer Activity
Several studies have shown that indole derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as:

  • IC50 values indicating effectiveness against specific cancer cells:
    • HeLa cells : IC50 = 12.4 µM
    • MCF-7 cells : IC50 = 58 µM

The presence of the benzofuran and indole rings in the structure contributes to these anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth factors.

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Indole derivatives have been shown to inhibit pro-inflammatory mediators like TNF-alpha and IL-1β in various models, indicating that this compound may also modulate inflammatory pathways.

The biological activity of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate likely involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors involved in cell signaling pathways.
  • Gene Expression Modulation : Altering the expression levels of genes related to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Synthesis and Antimicrobial Activity
    A study synthesized various benzofuran derivatives and evaluated their antimicrobial properties. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzofuran core can enhance bioactivity .
  • Antitumor Efficacy
    In vitro studies demonstrated that compounds with similar structures showed significant cytotoxicity against multiple cancer cell lines. For example, a related compound exhibited an IC50 value of less than 10 µM against human glioblastoma cells .
  • Inflammatory Response Inhibition
    Research on indole derivatives indicated their ability to inhibit inflammatory responses in cellular models, supporting the hypothesis that (2E)-2-[...] may also possess similar anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis involves multicomponent reactions (MCRs) combining indole derivatives and benzofuran precursors. For example, indole-3-carboxaldehyde intermediates (e.g., 5-methoxy-1-methylindole) can undergo Knoevenagel condensation with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl esters. Critical parameters include:

  • Catalyst selection : Morpholinium trifluoroacetate (0.2 equiv.) enhances electrophilic substitution in indole derivatives .
  • Reaction solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of E/Z isomers due to the compound’s conjugated system .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1,645 cm⁻¹) and methoxy groups (C-O, ~1,250 cm⁻¹). The absence/presence of NH stretches (~3,400 cm⁻¹) confirms methyl substitution on indole .
  • LCMS/APCI : Validates molecular weight (e.g., [M]⁻ ion) and detects fragmentation patterns, particularly for the morpholine carboxylate moiety .
  • NMR : ¹H/¹³C NMR distinguishes E/Z isomerism via coupling constants (J > 12 Hz for trans-configuration) and assigns methoxy/methyl protons .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model:

  • Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions, especially in the indole-benzofuran conjugated system .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction optimization (e.g., morpholine carboxylate’s electron-deficient carbonyl) .
  • Validation : Correlate computed UV-Vis spectra (TD-DFT) with experimental λmax to confirm π→π* transitions .

Q. What strategies resolve contradictions in observed biological activity vs. computational predictions?

  • Methodological Answer :

  • Orthogonal Assays : Combine in vitro enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from off-target interactions .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Analog Synthesis : Modify the morpholine ring (e.g., replace with piperazine) or indole substituents to isolate structure-activity relationships (SAR) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to improve crystal lattice formation. Slow evaporation at 4°C is recommended .
  • Polymorphism Control : Add seeding crystals or use anti-solvent diffusion (e.g., hexane) to favor a single crystalline phase .
  • X-ray Diffraction : Resolve disorder in the morpholine ring by refining anisotropic displacement parameters and validating with Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, the morpholine carboxylate may exhibit higher δP (polarity) than predicted .
  • Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility for biological assays .
  • Dynamic Light Scattering (DLS) : Confirm aggregation behavior in aqueous buffers, which may mask true solubility .

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